5-(4-Chloro-2-fluorophenyl)nicotinonitrile
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Overview
Description
5-(4-Chloro-2-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinonitrile typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
5-(4-Chloro-2-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as DMF. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
5-(4-Chloro-2-fluorophenyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
- 2-Chloro-4-(4-fluorophenyl)nicotinonitrile
- 3-Chloro-5-(4-fluorophenyl)nicotinonitrile
These compounds share similar structural features but differ in the position of the chloro and fluoro substituents, which can affect their chemical properties and reactivity. The unique combination of substituents in this compound makes it distinct and valuable for specific applications .
Biological Activity
5-(4-Chloro-2-fluorophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nicotinonitrile derivatives under controlled conditions. The process often requires specific catalysts and temperature management to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer contexts. Its structural characteristics allow it to interact with various biological pathways, potentially modulating cellular responses. Below are key findings regarding its biological activity:
Anticancer Activity
Studies have shown that derivatives of nicotinic acid can influence neurotransmitter systems and may have implications in treating neurological disorders. The compound has demonstrated cytotoxic effects against several cancer cell lines, with notable IC50 values indicating its potency.
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (lung carcinoma) | 46 | |
HeLa (cervical carcinoma) | 50 | |
MCF-7 (breast carcinoma) | 55 |
These values suggest that the compound could be a candidate for further development in cancer therapies.
Anti-inflammatory Activity
This compound has also been shown to interact with chemokine receptors, influencing inflammatory responses. The mechanism involves the modulation of cytokine production, which is critical in inflammatory diseases.
Cytokine | Effect | Concentration (µM) | Reference |
---|---|---|---|
IL-6 | Decreased | 10 | |
TNF-α | Inhibition | 20 | |
NO (Nitric Oxide) | Increased | 25 |
This interaction highlights the potential of the compound in treating inflammatory conditions.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. It has been observed to affect:
- NF-κB Pathway: Inhibition of NF-κB activation leads to reduced expression of pro-inflammatory cytokines.
- PI3K/Akt Pathway: Modulation of this pathway can influence cell survival and proliferation in cancer cells.
Case Studies
Several studies have investigated the pharmacological properties of this compound:
- Study on Anticancer Effects: A recent study assessed the cytotoxic effects of the compound on multiple cancer cell lines, demonstrating significant growth inhibition at varying concentrations, suggesting a dose-dependent response.
- Anti-inflammatory Research: Another study focused on the compound's ability to reduce inflammation in animal models, showing decreased levels of inflammatory markers after treatment.
- Neuroprotective Potential: Preliminary findings suggest that derivatives may influence neurotransmitter systems, indicating potential applications in neurological disorders.
Properties
CAS No. |
1346691-89-1 |
---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
ZAHVJRQOCWQLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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